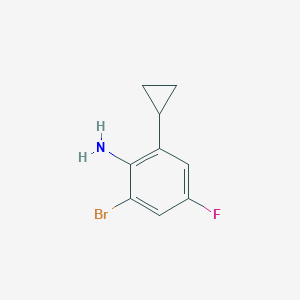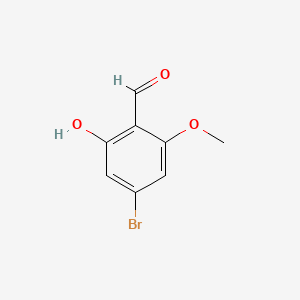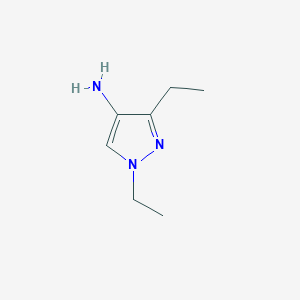
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of both chloro and fluoro substituents on the pyrimidine ring, as well as a sulfonyl chloride group attached to a fluorobenzene ring. These structural features make it a versatile intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of 2-Chloro-5-fluoropyrimidine: This can be achieved by reacting 2-chloropyrimidine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Fluorobenzene: The final step involves coupling the sulfonylated pyrimidine with fluorobenzene under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and sulfonyl chloride groups are reactive towards nucleophiles, leading to substitution reactions.
Electrophilic Aromatic Substitution: The fluorobenzene ring can undergo electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may reduce its reactivity.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols can be used under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents or halogenating agents can be used under acidic conditions.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used.
Major Products Formed
Aminated Derivatives: Formed by nucleophilic substitution with amines.
Thiolated Derivatives: Formed by nucleophilic substitution with thiols.
Coupled Products: Formed by cross-coupling reactions with various aryl or alkyl halides.
科学研究应用
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution and coupling reactions. These reactions enable the compound to modify biological targets, such as enzymes or receptors, by forming covalent bonds with nucleophilic residues. The presence of electron-withdrawing groups enhances its reactivity and specificity towards certain molecular targets .
相似化合物的比较
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound, with similar reactivity but lacking the sulfonyl chloride group.
5-Fluoro-2-cyanopyrimidine: Another pyrimidine derivative with different functional groups, used in the synthesis of kinase inhibitors.
2-Chloro-5-fluoropyridine: A structurally related compound with a pyridine ring instead of a pyrimidine ring, used in similar synthetic applications.
Uniqueness
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in organic synthesis. The presence of both chloro and fluoro substituents, along with the sulfonyl chloride group, allows for a wide range of chemical transformations and applications in various fields .
属性
分子式 |
C10H4Cl2F2N2O2S |
|---|---|
分子量 |
325.12 g/mol |
IUPAC 名称 |
2-(2-chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C10H4Cl2F2N2O2S/c11-10-15-4-7(14)9(16-10)6-2-1-5(13)3-8(6)19(12,17)18/h1-4H |
InChI 键 |
ZABCARZMNKYDQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)C2=NC(=NC=C2F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)




![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)

![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)

